5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Description
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a piperazine ring, a fluorobenzoyl group, and an oxazole ring
Properties
IUPAC Name |
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3/c1-31-20-9-2-17(3-10-20)4-11-22-27-21(16-26)24(32-22)29-14-12-28(13-15-29)23(30)18-5-7-19(25)8-6-18/h2-11H,12-15H2,1H3/b11-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXPEUYRFPQSPN-NYYWCZLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the fluorobenzoyl group. The final steps involve the formation of the oxazole ring and the incorporation of the methoxyphenyl and carbonitrile groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The piperazine ring can be oxidized under specific conditions, leading to the formation of N-oxides.
Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol.
Scientific Research Applications
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: Its unique properties make it a candidate for the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the fluorobenzoyl group can form hydrogen bonds with target proteins. The oxazole ring contributes to the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar compounds include those with piperazine and oxazole rings, such as:
4-(4-fluorobenzyl)piperazin-1-yl derivatives: These compounds share the piperazine and fluorobenzoyl moieties but differ in other substituents.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds are studied for their acetylcholinesterase inhibitory activity. The uniqueness of 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile lies in its combination of functional groups, which confer specific chemical and biological properties.
Biological Activity
The compound 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile (referred to as FSL-1) has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
FSL-1 is characterized by its complex structure, which includes:
- A piperazine moiety , known for its role in pharmacological activity.
- An oxazole ring , which is often associated with various biological activities.
- A carbonitrile group , contributing to its chemical reactivity.
The molecular formula is , with a molecular weight of approximately 364.41 g/mol. The presence of the fluorobenzoyl and methoxyphenyl substituents enhances its potential interaction with biological targets, making it a candidate for further pharmacological exploration.
Synthesis Methods
The synthesis of FSL-1 typically involves several key steps:
- Formation of the Piperazine Intermediate : This is achieved by reacting 4-fluorobenzoyl chloride with piperazine.
- Oxazole Ring Formation : Cyclization reactions are conducted using appropriate precursors to form the oxazole ring.
- Final Coupling : The piperazine intermediate is coupled with the oxazole intermediate under controlled conditions to yield the final compound .
Anticancer Properties
FSL-1 has been studied for its potential to inhibit the growth and proliferation of various cancer cell lines. Preliminary studies indicate that compounds with similar structures exhibit significant anticancer activity. For instance:
- In vitro assays demonstrated that FSL-1 can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways.
Enzyme Inhibition
The compound's structure suggests it may interact with various enzymes involved in critical biological pathways. Molecular docking studies have indicated that FSL-1 may act as an inhibitor for certain enzymes, including:
Case Studies and Research Findings
Several studies have explored the biological activity of FSL-1 and related compounds:
Structure-Activity Relationship (SAR)
The biological activity of FSL-1 can be attributed to its structural features:
- The piperazine ring enhances solubility and bioavailability.
- The fluorobenzoyl group may improve binding interactions with target proteins due to increased hydrophobicity.
- The methoxyphenyl group can influence electronic properties, enhancing overall activity against specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
